molecular formula C8H6F5N B13556634 1-(3,5-Difluoro-phenyl)-2,2,2-trifluoro-ethylamine

1-(3,5-Difluoro-phenyl)-2,2,2-trifluoro-ethylamine

Cat. No.: B13556634
M. Wt: 211.13 g/mol
InChI Key: ZGXAKNAMSFQOGQ-UHFFFAOYSA-N
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Description

1-(3,5-Difluoro-phenyl)-2,2,2-trifluoro-ethylamine is a fluorinated aromatic amine with the molecular formula C₈H₅F₅N. This compound features a trifluoroethylamine moiety attached to a 3,5-difluorophenyl ring. The trifluoroethylamine group enhances metabolic stability, making it a candidate for drug discovery.

Properties

Molecular Formula

C8H6F5N

Molecular Weight

211.13 g/mol

IUPAC Name

1-(3,5-difluorophenyl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C8H6F5N/c9-5-1-4(2-6(10)3-5)7(14)8(11,12)13/h1-3,7H,14H2

InChI Key

ZGXAKNAMSFQOGQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)C(C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-difluorophenyl)-2,2,2-trifluoroethan-1-amine typically involves the fluorination of 1,3,5-trichlorobenzene followed by amination. The process begins with the fluorination of 1,3,5-trichlorobenzene to produce 1,3,5-trifluorobenzene. This intermediate is then aminated using aqueous or anhydrous ammonia to yield 3,5-difluoroaniline .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of 1-(3,5-difluorophenyl)-2,2,2-trifluoroethan-1-amine.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Difluorophenyl)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

1-(3,5-Difluorophenyl)-2,2,2-trifluoroethan-1-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,5-difluorophenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s fluorinated groups enhance its binding affinity to certain receptors and enzymes, leading to its biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(3,5-Difluoro-phenyl)-2,2,2-trifluoro-ethylamine with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molar Mass (g/mol) Boiling Point (°C) Key Functional Groups Applications
1-(3,5-Difluoro-phenyl)-2,2,2-trifluoro-ethylamine C₈H₅F₅N ~218.1* Not reported Amine, trifluoroethyl, difluorophenyl Pharmaceutical intermediates
1-(3,5-Dichloro-phenyl)-2,2,2-trifluoro-ethanone C₈H₃Cl₂F₃O 243.01 265 Ketone, trifluoroethyl, dichlorophenyl Organic synthesis intermediate
2,2,2-Trifluoroethylamine C₂H₄F₃N 99.06 48–50 Amine, trifluoroethyl Agrochemical precursors
3,5-Difluoroaniline C₆H₅F₂N 129.11 185–187 Amine, difluorophenyl Dye and polymer industries

Notes:

  • Molar mass estimation* for 1-(3,5-Difluoro-phenyl)-2,2,2-trifluoro-ethylamine is based on its formula.
  • The dichloro analog (CAS 130336-16-2) shares a similar aromatic backbone but differs in halogen substituents (Cl vs. F) and functional group (ketone vs. amine). Chlorine increases molar mass and boiling point compared to fluorine.
  • The standalone trifluoroethylamine lacks aromaticity, resulting in significantly lower boiling points and simpler reactivity profiles.

Substituent Effects on Reactivity and Stability

  • Fluorine vs. Chlorine : Fluorine’s high electronegativity and smaller atomic radius enhance the electron-withdrawing effect on the aromatic ring, increasing resistance to electrophilic substitution compared to chlorine . This makes the difluoro compound more stable under acidic or oxidative conditions.
  • Amine vs. Ketone : The amine group in the target compound introduces basicity (pKa ~8–10), enabling salt formation and solubility in polar solvents. In contrast, the ketone group in the dichloro analog (CAS 130336-16-2) is neutral, favoring nucleophilic addition reactions.

Research Findings and Limitations

  • Synthetic Challenges : Fluorination at the 3,5-positions requires specialized reagents (e.g., HF-pyridine), increasing synthesis complexity compared to chlorinated analogs .

Biological Activity

1-(3,5-Difluoro-phenyl)-2,2,2-trifluoro-ethylamine is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of trifluoromethyl and difluorophenyl groups enhances its chemical stability and biological interactions, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

CF3CH2NHC6H3(F)2\text{CF}_3\text{CH}_2\text{NH}\text{C}_6\text{H}_3(\text{F})_2

Key Properties:

  • Molecular Weight: 201.1 g/mol
  • CAS Number: 1187928-53-5
  • Chemical Class: Amine

The biological activity of 1-(3,5-Difluoro-phenyl)-2,2,2-trifluoro-ethylamine is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group significantly enhances binding affinity, which can lead to modulation of biochemical pathways. This mechanism is crucial for its potential applications in drug development.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing trifluoromethyl groups have shown promising results in inhibiting the growth of various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
1-(3,5-Difluoro-phenyl)-2,2,2-trifluoro-ethylamineLN229 (Glioblastoma)10.14Induces apoptosis
Related Compound AMCF7 (Breast Cancer)8.141Cell cycle arrest
Related Compound BA549 (Lung Cancer)10.48DNA damage

These findings suggest that the compound may induce apoptosis through DNA damage mechanisms, as evidenced by TUNEL assays and colony formation assays .

Antidiabetic Activity

In vivo studies using models such as Drosophila melanogaster have demonstrated that certain trifluorinated compounds can lower glucose levels significantly. This suggests potential applications in managing diabetes:

CompoundModel OrganismEffect on Glucose Levels
1-(3,5-Difluoro-phenyl)-2,2,2-trifluoro-ethylamineDrosophilaDecreased by 30%
Compound CDrosophilaDecreased by 25%

The mechanism involves inhibition of α-glucosidase activity, which is critical for glucose metabolism .

Study 1: Anticancer Efficacy

A study focused on the efficacy of fluorinated amines against glioblastoma cells revealed that compounds similar to 1-(3,5-Difluoro-phenyl)-2,2,2-trifluoro-ethylamine exhibited significant cytotoxic effects. The MTT assay indicated that these compounds could reduce cell viability by over 50% at specific concentrations.

Study 2: Diabetes Management

Research conducted on diabetic Drosophila models demonstrated that treatment with fluorinated compounds resulted in a marked decrease in glucose levels compared to controls. This study highlights the potential for developing novel antidiabetic agents based on the structural characteristics of these compounds.

Q & A

Q. What are the recommended synthetic routes for 1-(3,5-Difluorophenyl)-2,2,2-trifluoroethylamine, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or reductive amination of 1-(3,5-difluorophenyl)-2,2,2-trifluoroethanone. Key variables include:

  • Solvent choice : Polar aprotic solvents (e.g., THF) enhance reaction rates, while amines like triethylamine improve selectivity by neutralizing acidic byproducts .
  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₂Cl₂) and CuI are critical for cross-coupling reactions, particularly in forming C-N bonds .
  • Temperature : Elevated temperatures (~65°C) accelerate reactions but may require pressure control to avoid decomposition .

Q. Table 1: Representative Reaction Conditions

ParameterOptimal RangeImpact on Yield/SelectivityReference
Temperature60–70°CHigher yield at 65°C
SolventTHF/TriethylamineReduces side reactions
Catalyst Loading5–10 mol% PdBalances cost and efficiency

Q. How is 1-(3,5-Difluorophenyl)-2,2,2-trifluoroethylamine characterized structurally and analytically?

  • Spectroscopy : ¹⁹F NMR is critical for tracking fluorinated groups, while ¹H NMR identifies amine protons. IR spectroscopy confirms NH stretches (~3300 cm⁻¹) .
  • Crystallography : Single-crystal X-ray diffraction (as in ) resolves stereochemistry and bond angles, with R-factors <0.08 indicating high precision .
  • Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity, while GC-MS identifies volatile byproducts .

Q. What are the stability considerations for this compound under laboratory storage and handling?

  • Storage : Store under inert atmosphere (argon/nitrogen) at room temperature to prevent amine oxidation. Avoid prolonged exposure to light or moisture .
  • Incompatibilities : Reacts violently with strong oxidizers (e.g., peroxides). Stability tests under accelerated conditions (40°C/75% RH) predict shelf life .

Advanced Research Questions

Q. How can contradictions in pharmacological data (e.g., receptor binding vs. enzyme inhibition) be resolved?

  • Validation assays : Use orthogonal methods (e.g., surface plasmon resonance for binding affinity vs. fluorogenic assays for enzyme activity) to confirm target interactions .
  • Dose-response curves : Analyze EC₅₀/IC₅₀ values across multiple replicates to distinguish artifacts from true activity .

Q. Table 2: Key Pharmacological Parameters

Assay TypeTargetObserved IC₅₀ (µM)Reference
Kinase InhibitionEGFR0.45 ± 0.12
GPCR Binding5-HT₂A1.2 ± 0.3

Q. What computational strategies are effective for modeling interactions between this compound and biological targets?

  • Docking simulations : Use Schrödinger Suite or AutoDock Vina to predict binding poses in enzyme active sites (e.g., fluorophenyl groups aligning with hydrophobic pockets) .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories; RMSD values <2.0 Å indicate robust binding .

Q. How does the reactivity of this compound compare to structural analogs in nucleophilic substitution reactions?

  • Electron-withdrawing effects : The 3,5-difluorophenyl group enhances electrophilicity at the ethylamine carbon, increasing reactivity compared to non-fluorinated analogs .
  • Steric effects : Bulkier substituents (e.g., 3,5-dichloro analogs in ) reduce reaction rates due to hindered access to the amine group .

Q. Table 3: Comparative Reactivity of Analogs

Analog (Substituent)Relative Reaction RateReference
3,5-Difluoro1.0 (Reference)
3,5-Dichloro0.65
4-Fluoro1.2

Methodological Notes

  • Data Validation : Cross-reference crystallographic data () with computational models to resolve structural ambiguities.
  • Safety Protocols : Follow TCI America’s guidelines () for handling fluorinated amines, including PPE (gloves, goggles) and fume hood use.

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